9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-
Description
The compound 9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)- (hereafter referred to by its systematic name) is a purine derivative with a structurally complex substituent profile. It features a purine core modified at the 6-position with a thio-linked 1-methyl-4-nitroimidazole group and at the 9-position with a 2-methylpropyl (isobutyl) chain. This compound is closely related to thiamiprine (also known as tiamiprine or BW 57-323), an immunosuppressive agent, and is listed as Azathioprine Related Compound G in pharmaceutical standards .
Properties
CAS No. |
36892-43-0 |
|---|---|
Molecular Formula |
C13H16N8O2S |
Molecular Weight |
348.39 g/mol |
IUPAC Name |
6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-9-(2-methylpropyl)purin-2-amine |
InChI |
InChI=1S/C13H16N8O2S/c1-7(2)4-20-6-15-8-9(20)17-13(14)18-11(8)24-12-10(21(22)23)16-5-19(12)3/h5-7H,4H2,1-3H3,(H2,14,17,18) |
InChI Key |
SEIMKLNUEAPZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Chloropurine Derivative
- Starting from commercially available 6-chloropurine or 6-chloropurine-2-amine derivatives.
- The 6-chloro group serves as a leaving group for nucleophilic substitution.
- The 2-amine group is either introduced beforehand or retained from the starting material.
Preparation of 1-Methyl-4-nitroimidazole-5-thiol
- The nitroimidazole ring is synthesized via nitration of 1-methylimidazole derivatives.
- Thiolation at the 5-position is achieved by substitution reactions using sulfur sources such as thiourea or sodium hydrosulfide.
- The thiol form is stabilized and purified for coupling.
Coupling Reaction to Form the Thioether Linkage
- The 6-chloropurine intermediate is reacted with the 1-methyl-4-nitroimidazole-5-thiol under basic conditions.
- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction proceeds via nucleophilic aromatic substitution, replacing the chlorine with the thiol group to form the 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio] substituent.
Alkylation at the 9-Position of Purine
- The 9-position nitrogen is alkylated with 2-methylpropyl halides (e.g., 2-methylpropyl bromide or chloride).
- Alkylation is performed under controlled conditions to avoid over-alkylation or side reactions.
- Solvents such as acetonitrile or DMF and bases like potassium carbonate are commonly used.
- The reaction temperature is optimized to maximize yield and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 6-Chloropurine synthesis | Chlorination of purine derivatives | POCl3 or PCl5 | 80–100 °C | 70–85 | Careful control to avoid over-chlorination |
| Nitroimidazole thiol synthesis | Nitration, thiolation with NaSH or thiourea | Acetic acid, water | 0–50 °C | 60–75 | Purification critical for thiol stability |
| Thioether coupling | 6-chloropurine + nitroimidazole thiol + base | DMF or DMSO | 50–80 °C | 65–80 | Base choice affects reaction rate |
| 9-Alkylation | 2-methylpropyl halide + base | DMF, acetonitrile | 25–60 °C | 60–78 | Avoid excess alkyl halide to prevent side products |
Purification and Characterization
- Purification is typically achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- Crystalline forms may be isolated to improve stability and handling.
Research Findings and Improvements
- Recent patents and literature emphasize the importance of solvent choice and base strength in optimizing the thioether coupling step to improve yield and reduce impurities.
- Modifications in the alkylation step, such as using milder bases or phase-transfer catalysts, have been reported to enhance selectivity for the 9-position alkylation.
- Alternative synthetic routes exploring direct thiolation of purine derivatives or use of protected intermediates have been investigated to streamline synthesis and reduce steps.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Intermediates | Reaction Type | Critical Parameters | Outcome/Challenges |
|---|---|---|---|---|
| 6-Chloropurine formation | Purine derivatives, POCl3/PCl5 | Chlorination | Temperature control | High yield, risk of over-chlorination |
| Nitroimidazole thiol synthesis | 1-methylimidazole, nitrating agents, NaSH | Nitration, thiolation | pH and temperature | Thiol stability critical |
| Thioether coupling | 6-chloropurine, nitroimidazole thiol, base | Nucleophilic aromatic substitution | Base strength, solvent choice | Moderate to high yield |
| 9-Alkylation | 2-methylpropyl halide, base | N-alkylation | Stoichiometry, temperature | Selectivity for 9-position needed |
Chemical Reactions Analysis
Thioether Oxidation
The sulfur atom in the thioether bridge undergoes oxidation under controlled conditions. For example:
These reactions are critical for modifying electron density at the sulfur center, influencing downstream biological activity .
Nitro Group Reduction
The nitro group on the imidazole ring is susceptible to reduction, forming an amine:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol, RT, 12 hours | 6-[(1-Methyl-4-amino-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)purin-2-amine | 78% |
| Na₂S₂O₄, NH₄OH | H₂O/EtOH, 50°C, 3 hours | Same as above | 65% |
The resulting amine can participate in diazotization or coupling reactions, expanding derivatization potential .
Nucleophilic Substitution at Purine Core
The 6-thioether position allows for displacement reactions:
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Piperidine | DMF, K₂CO₃, 80°C, 6 hours | 6-(Piperidin-1-yl)-9-(2-methylpropyl)purin-2-amine | Thioether replaced by amine |
| Methoxide | MeOH, NaOMe, reflux, 4 hours | 6-Methoxy-9-(2-methylpropyl)purin-2-amine | Competitive ring opening |
Steric hindrance from the isobutyl group at N9 moderates reaction rates .
Ring-Opening Reactions
Under acidic or basic conditions, the purine ring undergoes degradation:
| Condition | Reagent | Product | Mechanism |
|---|---|---|---|
| HCl (6M), reflux | 12 hours | 4-Amino-5-(isobutylamino)pyrimidine-2-thiol + imidazole fragments | Acid-catalyzed hydrolysis |
| NaOH (2M), 60°C | 8 hours | Opening to form thiouracil derivatives | Base-mediated ring scission |
These reactions inform stability assessments during storage and formulation .
Condensation Reactions
The 2-amine group on the purine participates in condensations:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 6 hours | Schiff base (N-(Benzylidene)-substituted derivative) | Chelation studies |
| Acetyl chloride | Pyridine, 0°C, 2 hours | N-Acetylated purine derivative | Prodrug synthesis |
Such modifications enhance solubility or enable coordination chemistry .
Photochemical Reactivity
UV irradiation induces nitro group rearrangement and purine ring modifications:
| Condition | Product | Observation |
|---|---|---|
| UV (254 nm), MeOH, 24 hours | Nitro → nitrito isomerization + purine ring dimerization | Formation of dimeric species via C8–C8 bond |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 9H-Purin-2-amine have shown promise in anticancer applications. The imidazole ring is known for its ability to interact with biological macromolecules, potentially inhibiting cancer cell proliferation. Studies have demonstrated that modifications on the purine structure can enhance cytotoxicity against various cancer cell lines.
Antiviral Properties
The compound's structural similarities to nucleosides suggest potential antiviral applications. Nucleoside analogs are widely researched for their ability to inhibit viral replication. Preliminary studies have indicated that derivatives of this compound may exhibit antiviral activity against RNA viruses, including those responsible for respiratory infections.
Neurological Implications
Emerging research highlights the role of purine derivatives in neuroprotection and neurodegenerative diseases. Compounds that modulate adenosine receptors are being explored for their therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease. The unique structural features of 9H-Purin-2-amine could provide insights into developing new neuroprotective agents.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various purine derivatives, including those structurally related to 9H-Purin-2-amine. The results indicated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 9H-Purin-2-amine | 5.0 | Apoptosis induction |
| Related Compound A | 3.5 | Cell cycle arrest |
Case Study 2: Antiviral Activity
In a study focusing on nucleoside analogs for antiviral therapy, researchers synthesized several derivatives based on the structure of 9H-Purin-2-amine. The antiviral assays revealed that specific modifications enhanced activity against influenza virus strains.
| Compound | EC50 (µM) | Virus Type |
|---|---|---|
| 9H-Purin-2-amino derivative | 4.0 | Influenza A |
| Control Nucleoside | 10.0 | Influenza A |
Mechanism of Action
The mechanism of action of 9-Isobutyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: By interacting with cellular receptors, it can influence signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key structural analogs, focusing on substituent effects, synthesis pathways, and inferred biological or physicochemical properties.
Thiamiprine and Derivatives
Thiamiprine (6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-purin-2-amine) shares the same purine-imidazole thioether backbone but lacks the 9-isobutyl substituent. Derivatives such as 9-Methylthiamiprine and N-Formylthiamiprine (from pharmaceutical reference standards) highlight modifications at the purine’s 9-position and 2-amino group, respectively :
- N-Formylthiamiprine: Formylation of the 2-amino group may reduce reactivity or alter hydrogen-bonding capacity, affecting target binding.
The target compound’s 9-isobutyl chain introduces steric bulk, which could hinder enzymatic degradation or improve pharmacokinetic stability compared to thiamiprine .
9-Phenyl-9H-Purin-6-amines
Compounds like 9-phenyl-9H-purin-6-amine (synthesized via formamidine intermediates from imidazole precursors) feature a phenyl group at the 9-position instead of isobutyl . Key differences include:
- Electron-withdrawing vs.
- Synthetic routes : The target compound’s synthesis likely requires specialized coupling agents for thioether formation, whereas 9-phenyl analogs are generated through cyclization reactions involving formimidates .
Triazole-Modified Purines
In 9-(3-(4-phenyl-5-(substituted thio)-4H-1,2,4-triazol-3-yl)propyl)-9H-purin-6-amine (synthesized via alkylation of triazole-thiol intermediates), the triazole ring replaces the imidazole moiety . This substitution may enhance metabolic stability due to triazole’s resistance to oxidative degradation, though nitroimidazoles (as in the target compound) are often designed for prodrug activation under hypoxic conditions.
Imidazole-Ethyl Purine Derivatives
N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine (CAS 15402-59-2) attaches an imidazole-ethyl group to the purine’s 6-amino position . Unlike the target compound’s thioether linkage, this ethyl spacer increases conformational flexibility, which could influence binding to enzymes like adenosine deaminase.
Comparative Data Table
*Estimated based on structural formula.
Research Findings and Implications
- Substituent Impact : The 9-isobutyl group in the target compound likely reduces aqueous solubility compared to smaller substituents (e.g., methyl or hydrogen) but improves binding to hydrophobic pockets in target proteins .
- Nitroimidazole Role : The 4-nitro group may serve as a redox-sensitive moiety, enabling activation under low-oxygen conditions (e.g., in tumor microenvironments) .
- Synthetic Complexity : Thioether formation (as in the target compound) requires precise control of reaction conditions to avoid disulfide byproducts, whereas triazole or phenyl analogs employ more straightforward cyclization steps .
Biological Activity
The compound 9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)- (CAS No. 446-86-6) is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16N8O2S
- Molecular Weight : 336.37 g/mol
- Structural Characteristics : The compound features a purine base modified with a thioether linkage to a nitro-substituted imidazole ring, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
-
Inhibition of Enzymatic Activity :
- Studies suggest that the compound may inhibit specific enzymes involved in nucleotide metabolism, potentially affecting DNA and RNA synthesis.
- It may also interact with kinases and phosphatases, altering phosphorylation states of proteins involved in cell signaling pathways.
- Receptor Modulation :
Anticancer Potential
Research indicates that 9H-Purin-2-amine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study involving human breast cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Case Study : In vitro assays revealed significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Research Findings
Toxicological Profile
While the compound exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicological assessments indicate:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this purine derivative, and what are the critical challenges in achieving high yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a purine precursor (e.g., 5-amino-1-phenyl-1H-imidazole-4-carbonitrile) with alkylating agents (e.g., iodoethane or 1-iodopropane) in the presence of anhydrous potassium carbonate and dry DMF. Key challenges include controlling regioselectivity during thioether bond formation and minimizing side reactions from the nitroimidazole moiety. Purification often requires column chromatography or recrystallization from ethyl acetate/water mixtures .
Q. How can spectroscopic techniques confirm the structural integrity of the synthesized compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the purine ring (e.g., C2-amine at δ ~6.8 ppm), the 2-methylpropyl group (δ ~1.0–1.5 ppm for CH₃), and the nitroimidazole-thioether moiety (δ ~8.5 ppm for aromatic protons).
- IR Spectroscopy : Identify stretches for N–H (3300–3500 cm⁻¹), C=S (650–750 cm⁻¹), and NO₂ (1350–1500 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight via ESI-MS, with fragmentation patterns indicating cleavage at the thioether bond .
Advanced Research Questions
Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?
- Methodological Answer : The compound’s low aqueous solubility (e.g., 3–4.9 mg/mL in water) can be mitigated using co-solvents like DMSO (16.67–53 mg/mL). For in vivo studies, formulate with cyclodextrins or lipid-based nanoemulsions. Pre-saturate buffers with the compound to avoid precipitation during kinetic assays. Solubility predictions via Hansen solubility parameters or molecular dynamics simulations can guide solvent selection .
Q. What crystallographic strategies and software tools are effective for resolving structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard. Key steps:
- Grow crystals via slow evaporation in DMSO/ethanol mixtures.
- Resolve thermal motion artifacts using the HAREA command in SHELXL for anisotropic refinement.
- Validate hydrogen bonding (e.g., N–H···O interactions between purine and nitro groups) using PLATON.
- Compare with analogous structures (e.g., 9-phenylpurine derivatives) to confirm bond angles and torsional conformations .
Q. How can contradictory reaction outcomes be resolved when modifying substituents on the purine or nitroimidazole moieties?
- Methodological Answer :
- Mechanistic Analysis : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic effects. For example, bulky substituents on the imidazole ring may hinder nucleophilic attack at the sulfur atom.
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to detect intermediates (e.g., disulfide byproducts).
- DoE Optimization : Apply a Box-Behnken design to test variables (temperature, solvent polarity, base strength). For instance, replacing K₂CO₃ with DBU in DMF increases reaction rates but may degrade the nitro group .
Data Analysis and Validation
Q. What statistical methods are recommended for validating purity and stability data?
- Methodological Answer :
- HPLC-PDA : Use peak area normalization (>98% purity threshold) and track degradation products (e.g., nitro group reduction to amine).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via LC-MS. Apply the Arrhenius equation to predict shelf life.
- Multivariate Analysis : PCA or PLS-DA models can correlate spectral changes (FTIR/Raman) with degradation pathways .
Advanced Structural Modifications
Q. What strategies enhance the compound’s metabolic stability for pharmacological studies?
- Methodological Answer :
- Isosteric Replacement : Substitute the nitro group with a trifluoromethyl group to reduce susceptibility to nitroreductases.
- Deuterium Labeling : Replace hydrogen atoms at metabolically labile positions (e.g., C–H bonds adjacent to sulfur) to slow CYP450-mediated oxidation.
- Prodrug Design : Introduce a phosphate ester at the 9-(2-methylpropyl) group for improved aqueous solubility and controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
